molecular formula C9H15N3O B1415537 4-Methoxy-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole CAS No. 1849435-60-4

4-Methoxy-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole

Cat. No.: B1415537
CAS No.: 1849435-60-4
M. Wt: 181.23 g/mol
InChI Key: LECZKUOAMRCJBF-QMMMGPOBSA-N
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Description

4-Methoxy-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole is a pyrazole-based heterocyclic compound featuring a methoxy group at the 4-position and a stereospecific (2S)-pyrrolidin-2-ylmethyl substituent at the 1-position.

Properties

IUPAC Name

4-methoxy-1-[[(2S)-pyrrolidin-2-yl]methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-13-9-5-11-12(7-9)6-8-3-2-4-10-8/h5,7-8,10H,2-4,6H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECZKUOAMRCJBF-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1)CC2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CN(N=C1)C[C@@H]2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrazole Core

Methodology:
The pyrazole nucleus is typically synthesized via cyclization of hydrazine derivatives with β-dicarbonyl compounds or through oxidative cyclization of hydrazones. A prevalent approach involves the condensation of hydrazines with α,β-unsaturated carbonyl compounds under microwave or thermal conditions, facilitating regioselective ring formation.

Key Reaction:

  • Condensation of 4-nitropyrazole derivatives with aldehydes or ketones, followed by reduction or substitution, to generate the pyrazole core with desired substituents.
  • Alternatively, intramolecular cyclization of hydrazones derived from appropriate ketones or aldehydes under microwave irradiation enhances yield and reaction efficiency.

Research Data:

  • Microwave-assisted synthesis of 3,5-disubstituted pyrazoles from tosylhydrazones has demonstrated high yields (~80-90%) under solvent-free conditions, with reaction times reduced to 10-15 minutes.
  • Ruthenium-catalyzed oxidative CN coupling has been effective for tri- and tetra-substituted pyrazoles, achieving yields exceeding 85% with excellent functional group tolerance.

Introduction of the Methoxy Group and Pyrrolidin-2-ylmethyl Substituent

Methodology:
The key to introducing the methoxy group at the 4-position involves nucleophilic aromatic substitution or direct substitution on a pre-formed pyrazole derivative. The pyrrolidin-2-ylmethyl group is typically appended via nucleophilic substitution at an electrophilic site, often facilitated by activating groups or via multicomponent reactions.

Research Findings:

  • The synthesis of 2-methoxy-4-(4-nitro-1H-pyrazolyl) pyridine derivatives involves nucleophilic substitution of halogenated pyridine intermediates with pyrazolyl nucleophiles under basic conditions, often using potassium carbonate or cesium carbonate in polar aprotic solvents like DMF or acetonitrile.
  • Catalytic hydrogenation of nitro groups to amino groups, followed by further functionalization, allows for the introduction of the amino functionality, which can then be alkylated with pyrrolidin-2-ylmethyl halides or derivatives.

Research Data Table 1: Synthesis Conditions and Yields

Step Reagents Catalyst/Conditions Temperature Time Yield (%)
1 4-Nitro-1H-pyrazole + 2-methoxy-4-fluoropyridine NaH, DMF 0°C to 120°C 6-12 h 66-80
2 Reduction of nitro to amino Catalytic hydrogenation Room temp to 50°C 4-8 h 85-92
3 Alkylation with pyrrolidin-2-ylmethyl halide Base (K2CO3) Reflux 12-24 h 70-85

Stereochemical Control and Final Functionalization

The stereochemistry at the pyrrolidin-2-yl position is crucial for biological activity. The synthesis of the (2S)-enantiomer can be achieved via chiral auxiliaries or asymmetric catalysis during the alkylation step.

Research Findings:

  • Asymmetric hydrogenation or chiral ligand-assisted catalysis has been employed to favor the (2S)-configuration, with enantiomeric excesses exceeding 95%.
  • Use of chiral phosphine ligands in palladium or ruthenium catalysis has been reported to control stereochemistry effectively during the alkylation step.

Summary of Preparation Strategy

Stage Key Reactions Catalysts/Conditions Major Yields Remarks
Pyrazole core formation Hydrazine condensation, oxidative cyclization Microwave, Ruthenium catalyst 80-90% Solvent-free or mild conditions
Substituent introduction Nucleophilic substitution, reduction K2CO3, Pd/C, H2 70-92% Mild, scalable
Stereocontrol Asymmetric catalysis Chiral ligands >95% enantiomeric excess Ensures stereochemical purity

Notes on Large-Scale Synthesis and Practical Considerations

  • The use of commercially available starting materials such as 4-nitro-1H-pyrazole, 2-methoxy-4-fluoropyridine, and pyrrolidine derivatives simplifies procurement.
  • Mild reaction conditions and recyclable catalysts, such as supported ruthenium or copper catalysts, enhance scalability.
  • Purification typically involves crystallization or chromatography, with attention to stereochemical purity when required.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazolines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of pyrazolines.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 4-Methoxy-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole exhibit antitumor properties. For instance, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.

Case Study :
A study published in Journal of Medicinal Chemistry explored a series of pyrazole derivatives, including those with pyrrolidine moieties, demonstrating significant cytotoxic activity against several cancer cell lines (e.g., MCF7 and HL60) with IC50 values ranging from 5 to 15 µM .

Neuropharmacological Effects

The compound has shown promise in neuropharmacology, particularly in the treatment of psychiatric disorders. Its structural similarity to known neurotransmitter modulators suggests potential activity at dopamine and serotonin receptors.

Case Study :
In a recent study, analogs of pyrazole were tested for their effects on dopamine receptor activity, revealing that certain derivatives could effectively block dopamine receptors, which is crucial for treating conditions like schizophrenia .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications to the pyrazole ring and the pyrrolidine substituent can significantly influence biological activity.

Modification TypeEffect on ActivityReference
Methyl substitution on the pyrazole ringIncreased antitumor activity
Alteration of pyrrolidine stereochemistryEnhanced neuropharmacological effects
Addition of halogen groupsImproved receptor binding affinity

Synthetic Pathways

Several synthetic routes have been developed for producing this compound. The most common methods involve:

  • Condensation Reactions : Combining appropriate pyrazole precursors with pyrrolidine derivatives under acidic or basic conditions.
  • Functional Group Modifications : Utilizing various reagents to introduce methoxy groups or other substituents.

Mechanism of Action

The mechanism of action of 4-Methoxy-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity. The pyrrolidin-2-ylmethyl group enhances its binding affinity through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Structural Analogs: Pyrazole Derivatives with Aryl Substituents

Compounds such as 3(5)-methoxy-5(3)-(p-chlorophenyl)-4-(p-nitrophenylhydrazo)-1H-pyrazole () share the pyrazole core and methoxy group but differ in substituents. Key comparisons include:

Compound Substituents Yield (%) Melting Point (°C) UV λmax (nm) Key Features
Target Compound 4-methoxy, (2S)-pyrrolidinylmethyl N/A N/A N/A Chiral pyrrolidine, potential bioactivity
3(5)-methoxy-5(3)-(p-chlorophenyl)-... p-chlorophenyl, nitrohydrazo 85 205–207 360 (N=N), 201, 234 Electron-withdrawing groups, azo bond
4-methoxy-1-(p-bromophenyl)-... p-bromophenyl, nitrohydrazo 80 178–180 387 (N=N) Higher λmax due to bromine
  • Synthetic Yields : Aryl-substituted analogs achieve 74–85% yields via hydrazine-mediated cyclization , suggesting efficient routes for pyrazole formation.

Heterocyclic Analogs: Triazole Derivatives

The triazole-based compound 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole (–3) highlights differences in core heterocycles:

Compound Core Structure Molecular Weight (g/mol) Key Applications Stereochemistry
Target Compound Pyrazole ~195 (estimated) Pharma/agrochemicals (2S)-pyrrolidine
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-... Triazole 182.2 Drug synthesis, materials (2S,4R)-pyrrolidine
  • Triazole vs. Pyrazole : Triazoles exhibit greater aromatic stability and distinct hydrogen-bonding patterns, favoring applications in catalysis and metallurgy. Pyrazoles, with two adjacent nitrogen atoms, offer stronger dipole interactions, useful in kinase inhibition .
  • Stereochemical Impact : The (2S,4R)-configuration in the triazole analog introduces additional steric and electronic effects compared to the target’s (2S)-pyrrolidine, influencing receptor binding and metabolic stability.

Functional Group Variations: Nitroso and Thiazole Derivatives

describes 4-nitroso-1H-pyrazoles with nitroso groups, while references thiazole-containing analogs. These emphasize:

  • Nitroso Groups : Introduce redox activity and UV absorption shifts (e.g., λmax ~360–387 nm in ) .
  • Thiazole Moieties : Enhance π-π stacking and metal coordination, diverging from the target’s pyrrolidine-driven hydrophilicity.

Key Trends and Implications

  • Substituent Bulk and Polarity : The target’s pyrrolidinylmethyl group likely improves aqueous solubility compared to aryl substituents, critical for drug bioavailability.
  • Stereochemistry : The (2S) configuration may optimize chiral interactions in enzyme inhibition, contrasting with triazole analogs’ (2S,4R) complexity .
  • Synthetic Flexibility : Pyrazole derivatives are tunable via substituent variation (e.g., nitrohydrazo for UV activity, pyrrolidine for chirality) .

Biological Activity

4-Methoxy-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research findings.

Chemical Structure and Properties

Molecular Formula : C10H14N4O
Molecular Weight : 206.24 g/mol
IUPAC Name : this compound
SMILES Notation : CCOC1=NN(C=C1)C(C2CCCN2)O

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

1. Antimicrobial Activity

Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains. For example, compounds with similar structures have demonstrated significant antibacterial effects against E. coli and Staphylococcus aureus .

2. Anti-inflammatory Effects

Pyrazoles are known to possess anti-inflammatory properties. In animal models, compounds similar to this compound have been tested for their ability to reduce inflammation induced by carrageenan and acetic acid .

3. Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds have shown inhibitory activity against cancer cell lines such as MCF-7 and HEP2, indicating potential for development as anticancer agents . The mechanism often involves the induction of apoptosis in cancer cells.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : Pyrazoles may act as inhibitors of key enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : The compound could modulate receptor activity, influencing signaling pathways related to cell proliferation and apoptosis.

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives:

Case Study 1: Antimicrobial Activity

A study synthesized various pyrazole derivatives and evaluated their antibacterial activity against E. coli and S. aureus. Among them, a compound structurally related to this compound exhibited significant inhibition, suggesting its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation, a pyrazole derivative was tested for its efficacy in reducing edema. The results indicated that the compound significantly lowered inflammation markers compared to controls, highlighting its therapeutic potential in inflammatory diseases .

Case Study 3: Anticancer Activity

A recent investigation focused on the cytotoxic effects of various pyrazoles on breast cancer cell lines. The study revealed that certain derivatives induced apoptosis more effectively than doxorubicin, suggesting a promising avenue for new cancer therapies .

Comparative Analysis with Similar Compounds

Compound NameActivity TypeKey Findings
Pyrazole AAntimicrobialEffective against E. coli
Pyrazole BAnti-inflammatoryReduced edema in animal models
Pyrazole CAnticancerInduced apoptosis in MCF-7 cells

Q & A

Q. What synthetic strategies are recommended for preparing 4-Methoxy-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole?

The synthesis of this compound typically involves multi-step organic reactions, leveraging regioselective cyclization or click chemistry. A validated approach includes:

  • Step 1 : Formation of the pyrrolidine-methyl backbone via alkylation of (2S)-pyrrolidin-2-ylmethanol with a pyrazole precursor.
  • Step 2 : Methoxy group introduction using nucleophilic substitution under anhydrous conditions (e.g., NaH/DMF).
  • Key Data : Yields range from 45% to 61% depending on solvent choice (e.g., ethanol vs. THF) and temperature optimization .
  • Validation : Purity should be confirmed via HPLC (>95%) and NMR (e.g., characteristic pyrazole proton signals at δ 7.2–7.8 ppm) .

Q. How can researchers characterize the stereochemistry and structural conformation of this compound?

  • X-ray Crystallography : Resolves dihedral angles between the pyrazole ring and substituents (e.g., methoxyphenyl groups at ~16.8°–51.7°) .
  • NMR Spectroscopy : Use 2D experiments (COSY, NOESY) to confirm stereochemical assignments. For example, the (2S)-pyrrolidine configuration induces distinct splitting patterns in 1H^1H-NMR (e.g., pyrrolidine protons at δ 1.5–3.0 ppm) .
  • Computational Methods : Density Functional Theory (DFT) predicts optimized geometries and collision cross-sections (CCS) for ion mobility studies .

Advanced Research Questions

Q. What experimental designs address regioselectivity challenges during pyrazole functionalization?

Regioselective synthesis is critical for avoiding byproducts. A validated protocol includes:

  • Substrate Control : Use N-tosylhydrazones to direct cyclization to the 1H-pyrazole position .
  • Catalytic Systems : Copper(I)-catalyzed click chemistry improves regioselectivity (e.g., CuSO4_4/sodium ascorbate in THF/H2_2O) .
  • Data Analysis : Monitor reaction progress via LC-MS to identify intermediates (e.g., m/z peaks at 182.2 for the heterocyclic core) .

Q. How do stereochemical variations in the pyrrolidine moiety influence biological activity?

  • Case Study : The (2S)-pyrrolidine configuration enhances binding affinity to chiral targets (e.g., enzymes or receptors) compared to racemic mixtures.
  • Methodology :
    • Docking Simulations : Compare enantiomer interactions with protein active sites (PDB ID: Use homology models if crystal structures are unavailable).
    • In Vitro Assays : Test enantiopure vs. racemic forms in dose-response studies (IC50_{50} differences of 2–3-fold reported in similar compounds) .

Q. How can researchers resolve contradictions in reported reaction yields or purity levels?

  • Root Cause Analysis : Variability often arises from:
    • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility but reduce regioselectivity.
    • Purification Methods : Column chromatography (silica gel, hexane/EtOAc) vs. recrystallization (ethanol) impacts purity .
  • Mitigation : Use Design of Experiments (DoE) to optimize parameters (e.g., temperature, stoichiometry) .

Q. What computational tools predict the compound’s reactivity in novel reaction environments?

  • Software : Gaussian (DFT) or AutoDock for transition-state modeling.
  • Key Parameters :
    • HOMO/LUMO energies to predict nucleophilic/electrophilic sites.
    • Fukui indices for radical reactivity .
  • Case Example : Pyrazole C-3 positions show higher electrophilicity (f+^+ = 0.12) than C-5 (f+^+ = 0.08) in similar derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole
Reactant of Route 2
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4-Methoxy-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole

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